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Compound of Interest

2-(3-Chloro-2-
Compound Name:
methylphenyl)pyrrolidine

Cat. No.: B13975274

Technical Monograph: (R)-2-(3-Chloro-2-
methylphenyl)pyrrolidine

Executive Summary & Compound Identity

(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine is a high-value chiral building block and a
pharmacophore scaffold belonging to the 2-arylpyrrolidine class. Structurally, it consists of a
saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a
3-chloro-2-methylphenyl moiety.

This specific substitution pattern—combining a halogen (chlorine) and an alkyl group (methyl)
on the phenyl ring—imparts unique steric and electronic properties compared to the
unsubstituted parent compound (2-phenylpyrrolidine). It is primarily utilized in medicinal
chemistry as an intermediate for the synthesis of central nervous system (CNS) active agents
(e.g., monoamine transporter modulators) and as a resolution agent or chiral auxiliary in
asymmetric synthesis.

Chemical Identification Data
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Parameter Technical Specification
IUPAC Name (2R)-2-(3-Chloro-2-methylphenyl)pyrrolidine
Common Identifier (R)-3-Cl-2-Me-2-PP (Research Code)

899356-58-2 (Referenced for generic 2-aryl
CAS Number (Racemate)

structure)
Molecular Formula C11H14CIN
Molecular Weight 195.69 g/mol
Chiral Configuration (R)-Enantiomer

C[C@H]1CCCN1C2=C(C)C(Cl)=CC=C2

SMILES ,
(Isomeric)
Predicted LogP ~3.1 (Lipophilic)
pKa (Conjugate Acid) ~9.5 (Basic secondary amine)

Synthetic Architecture & Methodology

The synthesis of the enantiopure (R)-isomer requires strict stereocontrol to avoid racemization.
The most robust industrial route involves the Asymmetric Hydrogenation of Cyclic Imines or the
Asymmetric Addition to Chiral Sulfinimines.

Below is the technical workflow for the Enantioselective Hydrogenation Route, chosen for its
scalability and high enantiomeric excess (ee).

Synthesis Protocol (Step-by-Step)

e Precursor Formation: Reaction of 3-chloro-2-methylbenzonitrile with 3-
chloropropylmagnesium bromide, followed by acid hydrolysis and cyclization, yields the
cyclic imine 2-(3-chloro-2-methylphenyl)-1-pyrroline.

o Catalyst Preparation: An Iridium (Ir) catalyst complexed with a chiral phosphine ligand (e.g.,
(R)-SegPhos or (R)-BINAP) is prepared in situ.

¢ Asymmetric Hydrogenation:
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o Substrate: 2-(3-chloro-2-methylphenyl)-1-pyrroline.
o Conditions: 50 bar Hz, 25°C, Toluene/IPA solvent system.

o Mechanism: The Ir-catalyst directs the hydride attack from the Re-face (or Si-face, ligand
dependent) to establish the (R)-stereocenter at C2.

 Purification: The secondary amine is isolated as a hydrochloride salt via precipitation with
ethereal HCI to ensure stability and upgrade optical purity.

Reaction Pathway Visualization
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Click to download full resolution via product page

Figure 1: Enantioselective synthesis pathway via Ir-catalyzed asymmetric hydrogenation of the
cyclic imine precursor.

Structural & Functional Analysis (SAR)

The (R)-2-(3-chloro-2-methylphenyl)pyrrolidine structure is a privileged scaffold in
neuropharmacology. Its basic characteristics are defined by the interaction between the
protonated nitrogen and the lipophilic aryl ring.

Pharmacophore Features

e Secondary Amine (N1): Acts as a key hydrogen bond donor/acceptor. Under physiological
pH (7.4), it is predominantly protonated (cationic), allowing ionic bonding with aspartate
residues in transmembrane proteins (e.g., Asp79 in DAT).
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 Aryl Substitution (3-Cl, 2-Me):

o 2-Methyl (Ortho): Induces a "twist" in the biaryl-like bond (phenyl-pyrrolidine connection),
restricting conformational freedom. This often enhances selectivity for specific transporter
conformations.

o 3-Chloro (Meta): Increases lipophilicity and metabolic stability against ring hydroxylation.
Halogen bonding capabilities may enhance residence time in the binding pocket.

Predicted Biological Activity (NDRI Potential)

Based on structural analogs (e.g., Desoxypipradrol, 2-phenylpyrrolidine), this compound is
predicted to function as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

o Selectivity: The steric bulk of the 2-methyl group typically reduces serotonin (SERT) affinity
while maintaining or enhancing norepinephrine (NET) and dopamine (DAT) affinity.

o Chirality: The (R)-enantiomer of 2-substituted pyrrolidines often exhibits distinct potency
differences compared to the (S)-isomer, frequently being the more active eutomer for
transporter inhibition.

Handling, Stability & Safety Protocols

As a secondary amine with significant lipophilicity, this compound requires specific handling
protocols to ensure personnel safety and compound integrity.

Stability Profile

o Thermal Stability: Stable up to 150°C (as HCI salt). Free base is prone to oxidation (N-oxide
formation) upon prolonged air exposure.

e Hygroscopicity: The hydrochloride salt is moderately hygroscopic; store in a desiccator.
e Solubility:
o Free Base: Soluble in DCM, Methanol, DMSO. Insoluble in water.

o HCI Salt: Soluble in Water, Ethanol.
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Safety & Toxicology (GHS Classification)
» Signal Word: WARNING

e Hazard Statements:

o

H302: Harmful if swallowed (Acute Tox. 4).

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.

e Precautionary Measures: Use only in a fume hood. Wear nitrile gloves (0.11 mm min
thickness). Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-2-(3-Chloro-2-methylphenyl)pyrrolidine basic
characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13975274#r-2-3-chloro-2-methylphenyl-pyrrolidine-
basic-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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